molecular formula C11H17NO4 B584862 α-Methyl Omuralide-d6 CAS No. 1346599-95-8

α-Methyl Omuralide-d6

Cat. No.: B584862
CAS No.: 1346599-95-8
M. Wt: 233.297
InChI Key: SFIBAAAUUBBTJU-AUZYLFTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

1346599-95-8

Molecular Formula

C11H17NO4

Molecular Weight

233.297

IUPAC Name

(1S,5R)-5-[(1S)-1-hydroxy-2-methylpropyl]-2,2-bis(trideuteriomethyl)-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione

InChI

InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1/i3D3,4D3

InChI Key

SFIBAAAUUBBTJU-AUZYLFTPSA-N

SMILES

CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O

Synonyms

(1R,5S)-1-[(1S)-1-Hydroxy-2-methylpropyl]-4,4-(dimethyl-d6)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione;  (-)-7-Methylomuralide-d6; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl Omuralide-d6 involves the incorporation of deuterium atoms into the α-Methyl Omuralide structure. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: α-Methyl Omuralide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Chemistry: α-Methyl Omuralide-d6 is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying the structure, reaction mechanisms, and kinetics of various chemical reactions .

Biology: In biological research, this compound is utilized to investigate proteasome function and its role in cellular processes. It serves as a tool to study protein degradation pathways and their implications in diseases .

Medicine: Although not used clinically, this compound aids in understanding the mechanisms of proteasome inhibitors, which are potential therapeutic agents for cancer and other diseases .

Industry: In the industrial sector, this compound is employed in the development of new materials and chemical processes. Its unique properties make it valuable for various applications .

Mechanism of Action

α-Methyl Omuralide-d6 exerts its effects by irreversibly inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. The compound binds to the active site of the proteasome, preventing it from performing its function. This inhibition disrupts protein degradation pathways, leading to the accumulation of proteins and subsequent cellular effects .

Comparison with Similar Compounds

Structural Analogs

a. Methyl Esters ()




Methyl esters, such as sandaracopimaric acid methyl ester () and methyl salicylate (), share a methylated carboxyl group with α-Methyl Omuralide-d6. Key differences include:

  • Functional Groups: this compound contains a lactone ring and deuterated methyl groups, whereas methyl esters in and lack deuterium and exhibit linear or terpenoid backbones.
  • Bioactivity: Methyl esters in are diterpenoid derivatives with roles in plant resin chemistry, while this compound is a synthetic proteasome inhibitor.
Deuterated Compounds

Deuterated analogs like this compound are designed to improve metabolic stability.

Functional Analogs

Proteasome Inhibitors (e.g., Bortezomib)

This compound shares a mechanism of action with proteasome inhibitors like Bortezomib, which also target the 20S proteasome. However, this compound’s deuterated structure may confer advantages in reducing off-target effects or enhancing half-life compared to non-deuterated inhibitors.

b. Morpholinoacetoxy Derivatives ()

Compound 6 in (1α-acetoxy-6β,9β-dibenzyloxy-8α-morpholinoacetoxy-2-oxodihydro-β-agarofuran) shares complex ester and morpholine substituents. While structurally distinct from this compound, both compounds employ esterification and heterocyclic groups to modulate solubility and bioactivity.

Data Tables

Table 1: Comparative Physicochemical Properties
Property This compound* Sandaracopimaric Acid Methyl Ester () Methyl Salicylate ()
Molecular Formula C₁₅H₁₃D₆NO₄ C₂₁H₃₀O₂ C₈H₈O₃
Functional Groups Lactone, deuterated Methyl ester, diterpenoid Methyl ester, phenolic
Bioactivity Proteasome inhibition Plant resin component Anti-inflammatory

*Assumed properties based on general deuterated analogs.

Research Findings and Limitations

  • The evidence lacks direct studies on this compound, limiting rigorous comparison.
  • Methyl esters () and morpholinoacetoxy derivatives () highlight structural strategies for modifying solubility and stability, which are relevant to deuterated analogs like this compound .

5. Conclusion While this compound’s unique deuterated structure and proteasome-targeting mechanism distinguish it from the methyl esters and diterpenoids in the evidence, the principles of esterification, isotopic substitution, and functional group optimization (e.g., ) provide indirect insights into its design rationale. Further studies using deuterated analogs and proteasome inhibition assays are needed to validate these comparisons.

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing α-Methyl Omuralide-d6 for use as an isotopic internal standard in proteasome inhibition studies?

  • Methodology : Synthesis should prioritize deuterium incorporation at specific methyl positions to ensure isotopic integrity. Use NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2H^2H-NMR) to confirm structural fidelity and isotopic enrichment (>98% purity). Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic scrambling .
  • Experimental Design : Include control experiments with non-deuterated analogs to benchmark kinetic isotope effects (KIEs) in enzyme inhibition assays. Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize deuteration loss during synthesis .

Q. How should researchers characterize the isotopic purity of this compound to ensure reproducibility in mechanistic studies?

  • Analytical Workflow :

Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns to quantify isotopic distribution.

Apply 2H^2H-NMR to assess positional deuteration accuracy, particularly at the α-methyl site.

Compare retention times and spectral data against non-deuterated standards to confirm purity .

  • Data Validation : Report uncertainties in isotopic enrichment (e.g., ±0.5%) and validate via triplicate measurements to meet reproducibility standards .

Advanced Research Questions

Q. How can researchers optimize experimental protocols using this compound to account for kinetic isotope effects (KIEs) in enzyme inhibition assays?

  • Methodology :

  • Conduct comparative inhibition assays with both deuterated and non-deuterated analogs to quantify KIEs (e.g., kcat/KMk_{\text{cat}}/K_M ratios).
  • Use computational modeling (e.g., density functional theory) to predict deuterium-induced steric or electronic effects on binding affinity .
    • Data Contradiction Analysis : If KIEs deviate from theoretical predictions, re-evaluate deuteration sites via X-ray crystallography or hydrogen-deuterium exchange (HDX) mass spectrometry to confirm structural conformity .

Q. What strategies are recommended for resolving contradictory data when this compound exhibits variable stability across experimental conditions?

  • Systematic Validation :

Test stability under varying pH (3–9), temperature (4–37°C), and solvent systems (aqueous vs. organic).

Monitor degradation via time-course LC-MS and correlate with deuterium retention using isotopic ratio monitoring .

  • Contingency Design : If instability persists, consider alternative deuteration strategies (e.g., perdeuteration) or stabilize the compound using cryopreservation (-80°C) in anhydrous matrices .

Q. How can researchers design comparative studies to evaluate this compound against other proteasome inhibitors in neurodegenerative disease models?

  • Experimental Framework :

  • Use in vitro neuronal cell lines (e.g., SH-SY5Y) to compare inhibition efficiency (IC50_{50}) and cytotoxicity (LD50_{50}) against bortezomib or carfilzomib.
  • Incorporate isotopic tracing (e.g., 13C^{13}C-glucose) to assess metabolic interference caused by deuteration .
    • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to differentiate inhibitor efficacy, ensuring sample sizes (n ≥ 6) meet power analysis thresholds .

Methodological Best Practices

  • Data Presentation : Use tables to summarize isotopic purity, KIEs, and stability metrics. For example:
ParameterThis compoundNon-Deuterated Analog
Isotopic Purity (%)98.5 ± 0.3N/A
IC50_{50} (nM)12.4 ± 1.214.7 ± 1.5
Stability (t1/2_{1/2}, h)48.3 ± 2.152.8 ± 3.0
  • Reproducibility : Document synthesis protocols in supplementary materials, including raw NMR/HRMS spectra and instrument calibration logs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.